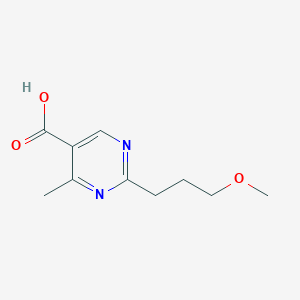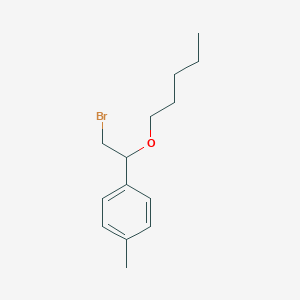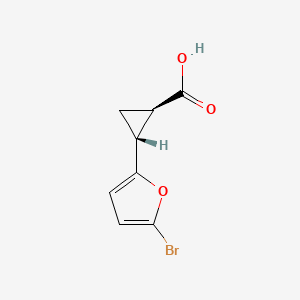
3-(Piperidin-2-yl)-6-(trifluoromethyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperidin-2-yl)-6-(trifluoromethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperidine moiety and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-2-yl)-6-(trifluoromethyl)pyridazine typically involves the reaction of a pyridazine derivative with a piperidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyridazine derivative is reacted with a piperidine derivative in the presence of a palladium catalyst and a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
3-(Piperidin-2-yl)-6-(trifluoromethyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrogenated products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one or more substituents on the pyridazine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under conditions that favor substitution reactions, such as the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce hydrogenated derivatives. Substitution reactions can lead to a variety of functionalized pyridazine derivatives.
科学研究应用
3-(Piperidin-2-yl)-6-(trifluoromethyl)pyridazine has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(Piperidin-2-yl)-6-(trifluoromethyl)pyridazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidine moiety can improve its binding affinity and selectivity.
相似化合物的比较
Similar Compounds
3-(Piperidin-2-yl)pyridazine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
6-(Trifluoromethyl)pyridazine: Lacks the piperidine moiety, which may affect its binding affinity and selectivity.
3-(Piperidin-2-yl)-5-(trifluoromethyl)pyridazine: Similar structure but with the trifluoromethyl group at a different position, which may influence its reactivity and biological activity.
Uniqueness
3-(Piperidin-2-yl)-6-(trifluoromethyl)pyridazine is unique due to the presence of both the piperidine moiety and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C10H12F3N3 |
|---|---|
分子量 |
231.22 g/mol |
IUPAC 名称 |
3-piperidin-2-yl-6-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)9-5-4-8(15-16-9)7-3-1-2-6-14-7/h4-5,7,14H,1-3,6H2 |
InChI 键 |
IGEVJOSHARQPLF-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)C2=NN=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)

![1-phenyl-1-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13480459.png)


![2-[(1E)-2-[(3E)-2-(diphenylamino)-3-{2-[(2E)-5-methoxy-3-(3-sulfopropyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]ethylidene}cyclopent-1-en-1-yl]ethenyl]-5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium; triethylamine](/img/structure/B13480472.png)



![{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13480482.png)


![(3R)-1-azabicyclo[2.2.2]octan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B13480505.png)
